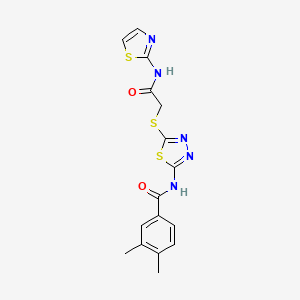![molecular formula C21H17N3O4S2 B2476302 N-(2-metil-4-(tiazolo[5,4-b]piridin-2-il)fenil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida CAS No. 896679-27-9](/img/structure/B2476302.png)
N-(2-metil-4-(tiazolo[5,4-b]piridin-2-il)fenil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Este compuesto ha mostrado propiedades antioxidantes significativas. Los antioxidantes son cruciales para proteger las células del daño causado por los radicales libres, que pueden conducir a diversas enfermedades, incluido el cáncer y los trastornos neurodegenerativos . La presencia del grupo tiazolo[5,4-b]piridina mejora su capacidad para neutralizar los radicales libres, lo que lo convierte en un candidato potencial para el desarrollo de terapias antioxidantes.
Aplicaciones antimicrobianas
El compuesto exhibe una fuerte actividad antimicrobiana contra una variedad de patógenos bacterianos y fúngicos . Esto lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos. Su estructura única le permite interferir con las paredes celulares microbianas y las vías metabólicas, inhibiendo eficazmente su crecimiento.
Propiedades herbicidas
La investigación ha indicado que este compuesto puede actuar como un herbicida eficaz . Su capacidad para interrumpir los procesos celulares de las plantas lo hace útil en entornos agrícolas para controlar la vegetación no deseada. Esta aplicación es particularmente valiosa para desarrollar herbicidas ecológicos que minimizan el impacto ambiental.
Efectos antiinflamatorios
El compuesto ha demostrado propiedades antiinflamatorias significativas . Puede inhibir la producción de citoquinas y enzimas proinflamatorias, que están involucradas en la respuesta inflamatoria. Esto lo convierte en un agente terapéutico potencial para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal.
Actividad antifúngica
Además de sus propiedades antibacterianas, el compuesto también muestra una potente actividad antifúngica . Se puede utilizar para desarrollar tratamientos para infecciones fúngicas, que a menudo son difíciles de tratar debido al número limitado de agentes antifúngicos efectivos. Su mecanismo de acción único se dirige a las membranas celulares fúngicas, lo que lleva a la muerte celular.
Potencial antitumoral
El compuesto se ha identificado como que tiene actividad antitumoral . Puede inducir la apoptosis (muerte celular programada) en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer. Su capacidad para dirigirse selectivamente a las células cancerosas mientras se salvan las células sanas es particularmente ventajosa para reducir los efectos secundarios asociados con la quimioterapia convencional.
Estas aplicaciones destacan la versatilidad del compuesto y su potencial en varios campos de la investigación científica. Cada aplicación aprovecha su estructura química única para abordar desafíos biológicos específicos, lo que lo convierte en un tema valioso para estudios y desarrollo adicionales.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K by the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often dysregulated in cancer . By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, a downstream effector in the pathway. This leads to reduced cell proliferation and survival, providing a potential therapeutic effect in cancer.
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to reduced cell proliferation and survival . This makes the compound a potential therapeutic agent for diseases characterized by overactive PI3K signaling, such as certain types of cancer.
Propiedades
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-13-11-14(20-23-17-3-2-8-22-21(17)29-20)4-6-16(13)24-30(25,26)15-5-7-18-19(12-15)28-10-9-27-18/h2-8,11-12,24H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKPBTUXTFPXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-3'-(4-fluorophenyl)-5-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2476219.png)
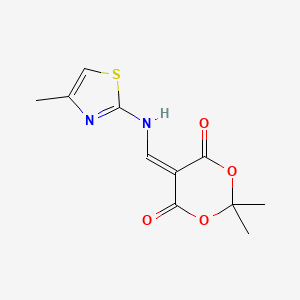
![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)
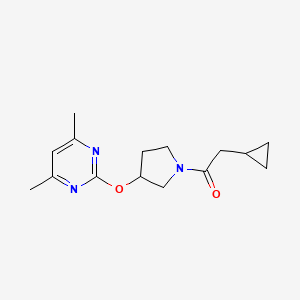
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2476225.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)
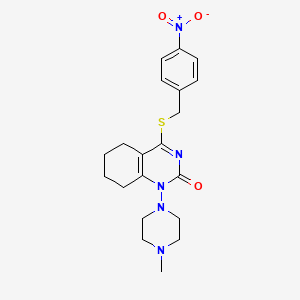
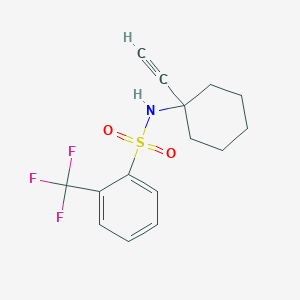
![2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid](/img/structure/B2476230.png)
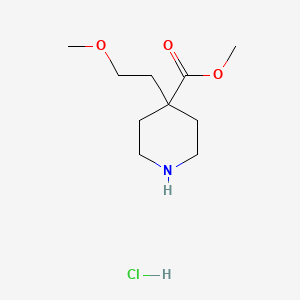


![1-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2476240.png)
